6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid
Overview
Description
6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is part of the picolinic acid family, which is known for its diverse applications in chemistry, biology, and industry. The presence of the ethoxycarbonyl and fluorophenyl groups in its structure makes it a unique molecule with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(4-tert-butylphenyl)picolinic acid: Similar in structure but with a tert-butyl group instead of the ethoxycarbonyl group.
Picloram: A picolinic acid derivative with herbicidal properties.
Uniqueness
6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid is unique due to the presence of the ethoxycarbonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-amino-3-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-15(21)10-4-3-8(7-11(10)16)9-5-6-12(17)18-13(9)14(19)20/h3-7H,2H2,1H3,(H2,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESAPFNLBQVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146653 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-43-5 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261914-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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